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For Researchers, Scientists, and Drug Development Professionals

Abstract
Salinazid, a Schiff base derivative of the frontline antituberculosis drug isoniazid, presents a

compelling case for continued investigation in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activity of salinazid. Detailed methodologies for its

synthesis, purification, and characterization are presented, supported by tabulated quantitative

data and schematic diagrams to facilitate a deeper understanding for researchers in medicinal

chemistry and drug development.

Chemical Identity and Structure
Salinazid, with the IUPAC name N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-

carbohydrazide, is formed through the condensation of isoniazid and salicylaldehyde.[1] This

reaction results in a hydrazone linkage that connects the isonicotinoyl and salicyl moieties.

Table 1: Chemical Identifiers of Salinazid
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Identifier Value Reference(s)

IUPAC Name

N'-[(E)-(2-

hydroxyphenyl)methylidene]pyr

idine-4-carbohydrazide

[1]

CAS Number 495-84-1 [1]

Molecular Formula C₁₃H₁₁N₃O₂ [1]

Molecular Weight 241.24 g/mol [1]

Synonyms
Salicylaldehyde isonicotinoyl

hydrazone, Salizid, Nupasal
[2]

The chemical structure of salinazid is depicted below:

Physicochemical Properties
The physicochemical properties of salinazid are crucial for its formulation, delivery, and

pharmacokinetic profile. A summary of its key properties is provided in Table 2.

Table 2: Physicochemical Properties of Salinazid
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Property Value Reference(s)

Melting Point 232-233 °C [3]

Solubility

Water: 0.005 g / 100 mL at

25°CEthanol (absolute): 0.18 g

/ 100 mL at 25°CPropylene

Glycol: 0.212 g / 100 mL at

25°CBuffer (pH 7.4): >36.2

µg/mL

[3][4]

LogP (calculated) 1.4 [4]

pKa (predicted)
Acidic pKa (phenol): ~8-9Basic

pKa (pyridine): ~3-4
[5]

Experimental Protocols
Synthesis of Salinazid
Salinazid is synthesized via a condensation reaction between isoniazid and salicylaldehyde.

Protocol:

Dissolution of Reactants: Dissolve equimolar amounts of isoniazid and salicylaldehyde in a

suitable solvent, such as ethanol or a water-ethanol mixture.

Reaction: The mixture is typically stirred at room temperature or gently heated under reflux

for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Precipitation and Isolation: Upon completion of the reaction, the product often precipitates

out of the solution upon cooling. The solid product is then collected by vacuum filtration.

Washing: The collected solid is washed with a small amount of cold solvent to remove any

unreacted starting materials.

Purification by Recrystallization
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The crude salinazid can be purified by recrystallization to obtain a product of high purity.

Protocol:

Solvent Selection: A suitable solvent for recrystallization is one in which salinazid has high

solubility at elevated temperatures and low solubility at room temperature. Ethanol is a

commonly used solvent.

Dissolution: The crude salinazid is dissolved in a minimal amount of hot ethanol.

Decolorization (Optional): If the solution is colored due to impurities, a small amount of

activated charcoal can be added, and the solution is briefly heated. The charcoal is then

removed by hot filtration.

Crystallization: The hot solution is allowed to cool slowly to room temperature, during which

time crystals of pure salinazid will form. The flask can be further cooled in an ice bath to

maximize crystal formation.

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a

small amount of cold ethanol, and dried in a desiccator or a vacuum oven.

Analytical Characterization
The structure and purity of salinazid can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for Salinazid
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Technique Key Observations

¹H NMR

Signals corresponding to the aromatic protons

of the pyridine and salicyl rings, the azomethine

proton (-CH=N-), and the amide proton (-NH-).

¹³C NMR

Resonances for the carbon atoms of the

pyridine and salicyl rings, the carbonyl carbon of

the amide, and the azomethine carbon.

FT-IR (cm⁻¹)

Characteristic absorption bands for N-H

stretching (amide), C=O stretching (amide),

C=N stretching (hydrazone), and O-H stretching

(phenol).

UV-Vis (λmax)

Absorption maxima in the UV-visible region due

to π-π* and n-π* electronic transitions within the

conjugated system.

Mechanism of Action
Salinazid is a prodrug that, like its parent compound isoniazid, is believed to exert its

antitubercular activity by inhibiting the synthesis of mycolic acids, which are essential

components of the Mycobacterium tuberculosis cell wall.[2][6]

Salinazid (Prodrug) Activated FormActivation by KatG InhA (Enoyl-ACP reductase)Inhibition Mycolic Acid SynthesisCatalyzes Cell Wall Disruption & Bacterial DeathLeads to

Click to download full resolution via product page

Proposed mechanism of action for salinazid.

The proposed mechanism involves the activation of salinazid by the mycobacterial catalase-

peroxidase enzyme, KatG.[6] The activated form of the drug then covalently binds to and

inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase

II (FAS-II) system, thereby blocking mycolic acid biosynthesis.[2] This disruption of the cell wall

leads to bacterial cell death.
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Metabolism
The metabolism of salinazid is expected to be similar to that of isoniazid, which primarily

undergoes acetylation by N-acetyltransferase 2 (NAT2) and hydrolysis.[7][8][9] The

salicylaldehyde moiety may also undergo metabolic transformations.

Isoniazid
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Metabolic pathways of the parent compound, isoniazid.

The rate of isoniazid metabolism is known to be influenced by genetic polymorphisms in the

NAT2 enzyme, leading to "fast" and "slow" acetylator phenotypes.[8] This can have significant

implications for drug efficacy and toxicity. It is plausible that the metabolism of salinazid would

follow a similar pattern.

Conclusion
Salinazid remains a molecule of interest in the field of antitubercular drug discovery. Its

straightforward synthesis and structural similarity to isoniazid make it an attractive scaffold for

further modification and optimization. This technical guide provides a foundational

understanding of its chemical and biological properties, which can aid researchers in the
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rational design of new and more effective antitubercular agents. Further studies are warranted

to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its potential

in overcoming isoniazid resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15601492?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

